molecular formula C12H10ClN5O3 B10910420 N'-[(Z)-(4-chlorophenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide

N'-[(Z)-(4-chlorophenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B10910420
M. Wt: 307.69 g/mol
InChI Key: MAJHQNKYWUDJTE-RZNTYIFUSA-N
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Description

N’~1~-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides It features a complex structure with a 4-chlorophenyl group, a nitro-substituted pyrazole ring, and an aceto-hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE typically involves the condensation of 4-chlorobenzaldehyde with 4-nitro-1H-pyrazole-1-acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzaldehyde+4-nitro-1H-pyrazole-1-acetohydrazideN’ 1 -[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE\text{4-chlorobenzaldehyde} + \text{4-nitro-1H-pyrazole-1-acetohydrazide} \rightarrow \text{N'~1~-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE} 4-chlorobenzaldehyde+4-nitro-1H-pyrazole-1-acetohydrazide→N’ 1 -[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like high-performance liquid chromatography (HPLC) might be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N’~1~-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.

Mechanism of Action

The mechanism of action of N’~1~-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde: A precursor in the synthesis of the compound.

    4-Nitro-1H-pyrazole: Another precursor used in the synthesis.

    Hydrazides: A class of compounds with similar structural features.

Uniqueness

N’~1~-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is unique due to its combination of a chlorophenyl group, a nitro-substituted pyrazole ring, and an aceto-hydrazide moiety

Properties

Molecular Formula

C12H10ClN5O3

Molecular Weight

307.69 g/mol

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C12H10ClN5O3/c13-10-3-1-9(2-4-10)5-14-16-12(19)8-17-7-11(6-15-17)18(20)21/h1-7H,8H2,(H,16,19)/b14-5-

InChI Key

MAJHQNKYWUDJTE-RZNTYIFUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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